molecular formula C8H5BrFN3 B1381948 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine CAS No. 1555213-83-6

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Cat. No.: B1381948
CAS No.: 1555213-83-6
M. Wt: 242.05 g/mol
InChI Key: BDHAZRCYLHSAIY-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a fluoropyridine moiety. One common method involves the reaction of 4-bromo-1H-pyrazole with a fluorinated pyridine derivative under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the fluoropyridine moiety.

    5-fluoropyridine: Contains the fluoropyridine ring but lacks the pyrazole moiety.

Uniqueness

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is unique due to the combination of the pyrazole and fluoropyridine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications compared to its individual components .

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAZRCYLHSAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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